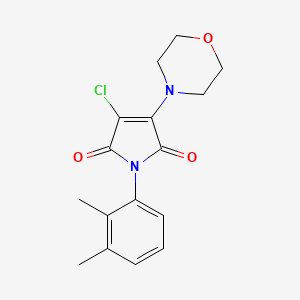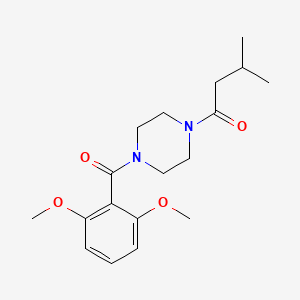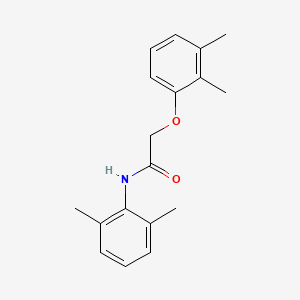![molecular formula C20H23N3O2S B5546432 (1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)
(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related diazabicyclononanes involves cyclization reactions and specific conditions to achieve the desired structural complexity. For instance, the efficient synthesis of 2,4-[Diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazolines showcases the synthetic strategies employed in creating compounds with similar structural motifs (Rani, Ramachandran, & Kabilan, 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclononanes reveals a complex bicyclic framework that includes nitrogen atoms in strategic positions. The study of 1,3-Diaxial Repulsion vs. π-Delocalization in the 7-Amino-2,4-diazabicyclo[3.3.1]nonan-3-one Skeleton provides insights into the structural intricacies, such as repulsion between axial nitrogen atoms and the implications for molecular conformation (Weber et al., 2001).
Chemical Reactions and Properties
Diazabicyclononanes undergo various chemical reactions, including aminomethylation, which leads to the formation of novel 3,7-diazabicyclo[3.3.1]nonane derivatives. Such reactions expand the functional diversity and potential utility of these compounds (Dotsenko, Krivokolysko, & Litvinov, 2007).
Physical Properties Analysis
The physical properties of diazabicyclononanes, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The synthesis and study on 2,4,6,8‐tetraaryl‐3,7‐diazabicyclo[3.3.1]nonanes and their derivatives provide valuable data on these aspects, contributing to a better comprehension of their physical characteristics (Vijayakumar & Sundaravadivelu, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to exploiting the full potential of diazabicyclononanes. Investigations into the efficient synthesis, spectral analysis, and antimicrobial studies of nitrogen and sulfur-containing spiro heterocycles from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones shed light on these chemical properties, indicating a broad spectrum of activity and functional adaptability (Rani, Ramachandran, & Kabilan, 2010).
Aplicaciones Científicas De Investigación
PET Imaging Applications
A series of derivatives with high binding affinities and selectivity for α7-nicotinic acetylcholine receptors (α7-nAChRs) was synthesized for PET imaging. Two radiolabeled derivatives demonstrated promising results in mouse models for specifically labeling α7-nAChRs, highlighting their potential for imaging α7-nAChRs in non-human primates (Gao et al., 2013).
Antimicrobial Activity
Novel heterocyclic compounds incorporating a sulfamoyl moiety were synthesized and evaluated for their antimicrobial properties. These compounds showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).
Synthetic Methodologies
A new synthetic route to ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans was developed, showcasing an innovative approach to creating compounds with specific oxygenation patterns, which could be beneficial for various research applications (Zezula et al., 2007).
Receptor Ligand Applications
Compounds synthesized from (R)- and (S)-glutamate displayed high σ1 receptor affinity and inhibited cell growth in human tumor cell lines, indicating their potential as sigma receptor ligands with cytotoxic activity (Geiger et al., 2007).
Propiedades
IUPAC Name |
(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-14-4-2-3-5-15(14)8-19(24)22-9-16-6-7-18(11-22)23(20(16)25)10-17-12-26-13-21-17/h2-5,12-13,16,18H,6-11H2,1H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFAICIWCFDEHY-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)
![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)
